4-Chloro-3-(methylsulfonyl)benzoic acid
Overview
Description
4-Chloro-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 3-position
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
It is known to be used in acylation and sulfonylation reactions in organic synthesis . This suggests that it may interact with its targets by donating its acyl or sulfonyl group, leading to changes in the target’s structure and function.
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(methylsulfonyl)benzoic acid can be influenced by various environmental factors. For example, its solubility in water is low, suggesting that it may be less effective in aqueous environments . Additionally, it should be stored in a dry, room temperature environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chloro-3-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. The oxidation can be catalyzed by copper(I) and nitric acid, with the reaction conditions optimized to achieve high yield and purity. The reaction typically occurs at 160°C under an oxygen pressure of 1.5 MPa, with a nitric acid concentration of 25 wt% .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar catalytic systems. The use of nitric acid as an oxidant is common, although efforts are made to minimize the environmental impact by reducing nitric oxide emissions and optimizing reagent usage .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Major Products
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Substituted benzoic acids with various functional groups.
Scientific Research Applications
4-Chloro-3-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: A similar compound with a sulfamoyl group instead of a methylsulfonyl group.
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid: Another derivative with a bromomethyl group.
Uniqueness
4-Chloro-3-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-3-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQTUAUWSDCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965850 | |
Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51522-07-7 | |
Record name | Benzoic acid, 4-chloro-3-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051522077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(methanesulfonyl)benzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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